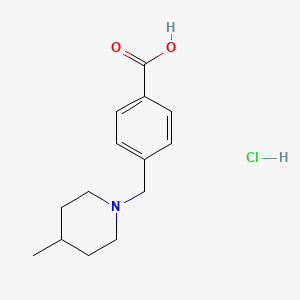![molecular formula C11H24Cl2N2 B1439895 3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride CAS No. 1220021-67-9](/img/structure/B1439895.png)
3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride
説明
“3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride” is a chemical compound with the CAS Number: 69484-99-7 . It is a member of the piperidine chemical family . The IUPAC name of this compound is “2-[2-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride” and it has a molecular weight of 255.23 .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “this compound” is “1S/C11H22N2.2ClH/c1-2-7-12-11(5-1)6-10-13-8-3-4-9-13;;/h11-12H,1-10H2;2*1H” and the InChI key is "HLEDYMSHURQBJU-UHFFFAOYSA-N" .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 255.23 .科学的研究の応用
Synthesis and Medicinal Chemistry
3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride, known for its rigid diamine structure, is significant in medicinal chemistry. A novel method for synthesizing this compound involves the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by condensing 3-aminopyridine with 2,5-dimethoxytetrahydrofuran. This method is advantageous for producing large quantities compared to the previously known complex, six-stage process (Smaliy et al., 2011).
Material Science and Fluorescence
The compound, when reacted with tetracyanoquinodimethane (TCNQ), forms disubstituted compounds that exhibit interesting crystal structures, strong fluorescence in solids and solutions, and significant second harmonic generation (SHG). This indicates its potential in material science for creating materials with unique optical properties (Raghavaiah et al., 2016).
Molecular Design and Near-Infrared Absorbers
The compound is utilized in molecular design, particularly in the creation of synthetic bacteriochlorins with spiro-piperidine units. This design allows for the tailoring of bacteriochlorins by nitrogen derivatization and the introduction of auxochromes to tune spectral properties. Such bacteriochlorins, especially when derivatized with spiro-piperidinyl moiety, are valuable as near-infrared absorbers due to their spectral properties and stability (Reddy et al., 2013).
Crystallography and Molecular Packing
In crystallography, the compound is part of structures that showcase unique molecular packing and conformation due to the presence of hydrogen bonds. Such studies are crucial in understanding the physical characteristics and stability of crystalline materials, which can be beneficial in the field of drug design and materials science (Kuleshova & Khrustalev, 2000).
Safety and Hazards
特性
IUPAC Name |
3-(2-pyrrolidin-1-ylethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-2-8-13(7-1)9-5-11-4-3-6-12-10-11;;/h11-12H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMWQLFAOHDHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine](/img/structure/B1439814.png)




![2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B1439822.png)




![2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B1439831.png)


